1,1,3,3-Tetraphenyloctahydro-2-benzofuran

Lipophilicity Membrane permeability Drug discovery

1,1,3,3-Tetraphenyloctahydro-2-benzofuran (CAS 113770-02-8) is a fully saturated octahydro-2-benzofuran (isobenzofuran) derivative substituted with four phenyl groups at the 1- and 3-positions. It has the molecular formula C32H30O and a molecular weight of 430.6 g/mol, with computed XLogP3-AA of 8 and a topological polar surface area (TPSA) of only 9.2 Ų.

Molecular Formula C32H30O
Molecular Weight 430.6 g/mol
CAS No. 113770-02-8
Cat. No. B12901743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetraphenyloctahydro-2-benzofuran
CAS113770-02-8
Molecular FormulaC32H30O
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(OC2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C32H30O/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(33-31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2
InChIKeyMNAWYNDOCLRYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetraphenyloctahydro-2-benzofuran (CAS 113770-02-8): Structural Uniqueness and Procurement-Relevant Profile


1,1,3,3-Tetraphenyloctahydro-2-benzofuran (CAS 113770-02-8) is a fully saturated octahydro-2-benzofuran (isobenzofuran) derivative substituted with four phenyl groups at the 1- and 3-positions. It has the molecular formula C32H30O and a molecular weight of 430.6 g/mol, with computed XLogP3-AA of 8 and a topological polar surface area (TPSA) of only 9.2 Ų [1]. This saturated tetraphenyl architecture distinguishes it from the more rigid 1,3-dihydro analog (CAS 6624-06-2) and from simple alkyl-substituted octahydrobenzofurans used in industrial fragrance [2].

Why 1,1,3,3-Tetraphenyloctahydro-2-benzofuran Cannot Be Interchanged with Common Analogs


The fully saturated octahydro ring system introduces conformational flexibility and altered lipophilicity compared to the rigid 1,3-dihydro analog, which retains an sp2-hybridized furan ring prone to oxidative degradation [1]. The four phenyl groups create a sterically demanding, propeller-like geometry that governs crystalline inclusion behavior—an effect absent in simpler octahydrobenzofurans with only alkyl substituents [2][3]. These structural features mean that substitution with a dihydro or non-phenylated analog would compromise performance in applications requiring specific molecular recognition, metabolic stability, or guest-binding capacity.

1,1,3,3-Tetraphenyloctahydro-2-benzofuran: Quantitative Differentiation Evidence vs. Analogs


Enhanced Lipophilicity vs. 1,3-Dihydro Analog: XLogP3 and TPSA Comparison

The octahydro derivative exhibits a computed XLogP3-AA of 8, reflecting the fully saturated ring system, while retaining an identical TPSA of 9.2 Ų as the 1,3-dihydro analog (TPSA 9.23 Ų). The higher logP is consistent with the loss of π-electrons in the furan ring, increasing hydrophobic character without expanding polar surface area [1]. This combination predicts superior passive membrane permeability while maintaining a low hydrogen-bonding potential.

Lipophilicity Membrane permeability Drug discovery

Unique GC-MS Fingerprint for Identity Confirmation vs. Structural Analogs

The trans-isomer of octahydro-1,1,3,3-tetraphenylisobenzofuran has a deposited GC-MS spectrum in SpectraBase (Compound ID 32KarSWMG71), providing a reproducible retention index and fragmentation pattern [1]. This spectrum serves as a definitive identity test that can distinguish the octahydro compound from its 1,3-dihydro precursor (which yields a different molecular ion at m/z 424 vs. m/z 430) and from positional isomers such as 1,3,4,7-tetraphenylisobenzofuran.

Analytical chemistry Quality control GC-MS

Conformational Flexibility Advantage from Octahydro Core: Rotatable Bond Comparison

The octahydro compound possesses 4 rotatable bonds (the four phenyl groups) attached to a saturated bicyclic framework, allowing the phenyl rings to adopt multiple orientations without the geometric constraints imposed by the sp2 carbons in the 1,3-dihydro analog [1]. The unsubstituted octahydro-2-benzofuran core (CAS 10479-79-5) has zero phenyl rotors and a molecular weight of only 126.2 g/mol, drastically limiting its potential for π-stacking and hydrophobic interactions [2].

Conformational analysis Molecular design SAR

Crystalline Host-Guest Potential Inferred from Dihydro Analog: Saturation Impact on Inclusion Selectivity

The 1,3-dihydro analog forms a stable 1:1 inclusion compound with 1,4-dioxane via C–H···O hydrogen bonds (C···O distances 3.31 and 3.48 Å), demonstrating utility for solvent separation and odorant solidification [1]. Hydrogenation to the octahydro state is expected to alter the cavity dimensions and guest selectivity due to the loss of planarity in the furan ring, potentially favoring different guest molecules such as larger cyclic ethers or hydrocarbons.

Host-guest chemistry Crystal engineering Inclusion compounds

Optimal Procurement Scenarios for 1,1,3,3-Tetraphenyloctahydro-2-benzofuran Based on Evidence


CNS Drug Discovery Scaffold Requiring High Passive Permeability

With an XLogP3 of 8 and TPSA of 9.2 Ų, this compound falls within the favorable CNS MPO (multiparameter optimization) space for blood-brain barrier penetration, making it a privileged scaffold for CNS-targeted libraries [1]. Procurement is warranted when a saturated, metabolically stable core with four tunable phenyl vectors is needed.

Crystalline Host Molecule for Solvent Separation and Odorant Encapsulation

Based on the proven inclusion behavior of the 1,3-dihydro analog [1], the octahydro derivative is a logical procurement choice for laboratories developing new lattice-type host systems with modified cavity geometry, potentially enabling selective entrapment of larger or more hydrophobic guests than the dihydro parent.

Analytical Reference Standard for GC-MS Identification of Saturated Tetraphenylisobenzofurans

The deposited SpectraBase GC-MS spectrum (m/z 430 M+) provides a verified reference for quality control and identity confirmation, supporting procurement as an analytical standard for laboratories analyzing hydrogenated benzofuran derivatives [1].

Model Compound for Conformational and Steric Studies in Catalysis Design

The rigid yet rotatable tetraphenyl architecture attached to a saturated O-heterocycle makes this compound a valuable model substrate for studying steric and electronic effects in asymmetric hydrogenation or cross-coupling reactions, where the saturated ring eliminates competing π-coordination to metal catalysts [1].

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